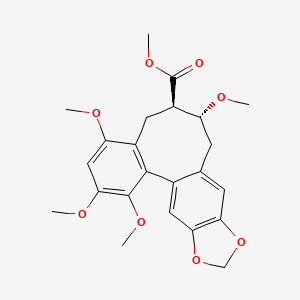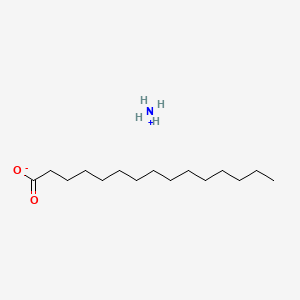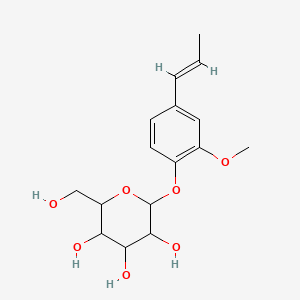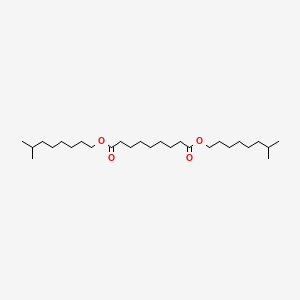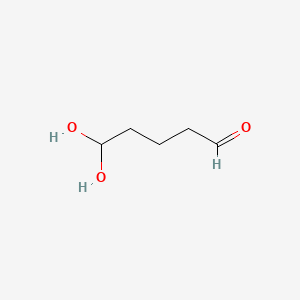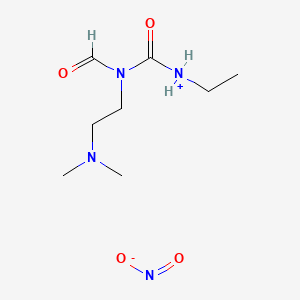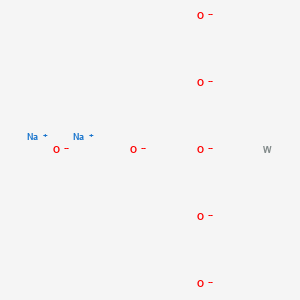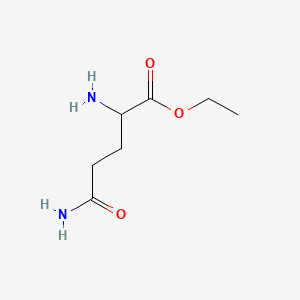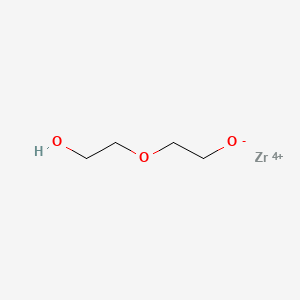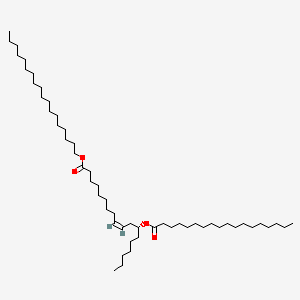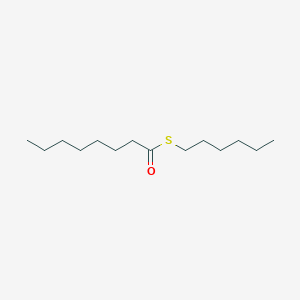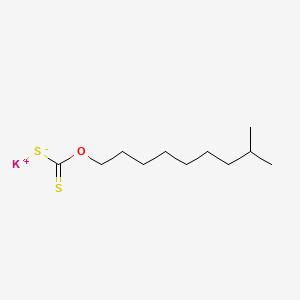
Potassium O-isodecyl dithiocarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium O-isodecyl dithiocarbonate is an organosulfur compound with the chemical formula C11H21KOS2. It is a potassium salt of O-isodecyl dithiocarbonate and is known for its applications in various industrial and scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium O-isodecyl dithiocarbonate can be synthesized through the reaction of isodecyl alcohol with carbon disulfide in the presence of potassium hydroxide. The reaction typically involves the following steps:
- Dissolution of potassium hydroxide in an appropriate solvent.
- Addition of isodecyl alcohol to the solution.
- Introduction of carbon disulfide to the mixture.
- Stirring the reaction mixture at a controlled temperature until the formation of this compound is complete .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the above-mentioned reaction is carried out under optimized conditions to ensure high yield and purity. The product is then purified through filtration and drying processes .
Chemical Reactions Analysis
Types of Reactions: Potassium O-isodecyl dithiocarbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Alkyl halides are often used as reagents in substitution reactions.
Major Products:
Oxidation: Formation of disulfides.
Reduction: Formation of thiols.
Substitution: Formation of alkyl dithiocarbonates.
Scientific Research Applications
Potassium O-isodecyl dithiocarbonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of xanthate esters.
Biology: It is employed in the study of enzyme inhibition and protein interactions.
Industry: It is used in the mining industry as a flotation agent for the extraction of ores
Mechanism of Action
The mechanism of action of potassium O-isodecyl dithiocarbonate involves its interaction with metal ions and proteins. It forms stable complexes with transition metals, which can inhibit the activity of certain enzymes. The compound’s ability to form these complexes is due to its sulfur-containing functional groups, which have a high affinity for metal ions .
Comparison with Similar Compounds
- Potassium ethyl xanthate
- Potassium isobutyl xanthate
- Potassium amyl xanthate
Comparison: Potassium O-isodecyl dithiocarbonate is unique due to its longer alkyl chain compared to other xanthates, which can influence its solubility and reactivity. This makes it particularly useful in applications where longer alkyl chains are advantageous, such as in the flotation of certain ores .
Properties
CAS No. |
85650-91-5 |
|---|---|
Molecular Formula |
C11H21KOS2 |
Molecular Weight |
272.5 g/mol |
IUPAC Name |
potassium;8-methylnonoxymethanedithioate |
InChI |
InChI=1S/C11H22OS2.K/c1-10(2)8-6-4-3-5-7-9-12-11(13)14;/h10H,3-9H2,1-2H3,(H,13,14);/q;+1/p-1 |
InChI Key |
FLKLANBEBWTTRH-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCCCCCCOC(=S)[S-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


